molecular formula C12H9N3 B13684920 6-Phenylimidazo[1,2-b]pyridazine

6-Phenylimidazo[1,2-b]pyridazine

Cat. No.: B13684920
M. Wt: 195.22 g/mol
InChI Key: LFZAWJFETHHFOI-UHFFFAOYSA-N
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Description

6-Phenylimidazo[1,2-b]pyridazine is a heterocyclic compound that features an imidazo[1,2-b]pyridazine core with a phenyl group attached at the 6-position. This compound is part of a broader class of imidazo[1,2-b]pyridazines, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-6-bromopyridazine with a bromination reagent to form a brominated intermediate. This intermediate then undergoes cyclization in the presence of a catalyst, such as a lanthanide Lewis acid, to yield the desired imidazo[1,2-b]pyridazine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Phenylimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-Phenylimidazo[1,2-b]pyridazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Phenylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer or decreased microbial growth .

Comparison with Similar Compounds

6-Phenylimidazo[1,2-b]pyridazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which can differ significantly from those of its analogues.

Biological Activity

6-Phenylimidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

This compound features an imidazo[1,2-b]pyridazine core with a phenyl group at the 6-position. The synthesis typically involves cyclization reactions, often starting from 3-amino-6-bromopyridazine. A common synthetic method includes the use of lanthanide Lewis acids as catalysts to facilitate the cyclization process, which can be optimized for yield and purity in industrial settings .

Biological Activities

The biological activities of this compound derivatives have been extensively studied, revealing a range of pharmacological effects:

  • Anticancer Activity : Research indicates that certain derivatives exhibit significant inhibition of cancer cell proliferation. For instance, structural modifications at the 6-position have been linked to enhanced binding affinities for amyloid plaques, suggesting potential use in cancer imaging and therapy .
  • Enzyme Inhibition : The compound interacts with various enzymes, potentially acting as an inhibitor by binding to active or allosteric sites. This mechanism can lead to reduced enzyme activity, impacting cellular processes such as proliferation and apoptosis .
  • Antimicrobial Properties : Some studies have highlighted the antimicrobial effects of these compounds against various pathogens, indicating their potential utility in developing new antimicrobial agents .

The mechanism of action for this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Binding : The compound can inhibit enzyme activity by occupying the active site or altering enzyme conformation through allosteric modulation. This interaction can lead to significant biological effects such as decreased cell proliferation in cancer contexts .
  • Receptor Interaction : Certain derivatives have shown promise as antagonists for GABAA receptors, demonstrating their potential role in neuropharmacology .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound derivatives:

StudyFindings
Synthesis and Evaluation (2010) A series of derivatives were synthesized and evaluated for their binding affinities to amyloid plaques. Notably, one derivative showed a Ki value of 11.0 nM, indicating strong potential for imaging applications .
Antimicrobial Activity (2023) Recent research highlighted the antimicrobial properties of specific derivatives against Gram-positive bacteria, suggesting further exploration for therapeutic applications .
GABAA Receptor Antagonism (2015) Compounds derived from this class demonstrated effective antagonism at GABAA receptors in transfected HEK293 cells, suggesting implications for anxiety and seizure disorders .

Properties

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

IUPAC Name

6-phenylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C12H9N3/c1-2-4-10(5-3-1)11-6-7-12-13-8-9-15(12)14-11/h1-9H

InChI Key

LFZAWJFETHHFOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CN=C3C=C2

Origin of Product

United States

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